

# Cross-resistance studies of Moxidectin in Ivermectin-resistant parasite populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DB07107  |           |
| Cat. No.:            | B1669850 | Get Quote |

# Moxidectin's Efficacy in the Face of Ivermectin Resistance: A Comparative Analysis

A comprehensive review of cross-resistance studies indicates that while cross-resistance to moxidectin exists in ivermectin-resistant parasite populations, moxidectin often retains a significant efficacy advantage. This guide provides a detailed comparison of the performance of moxidectin and ivermectin against various ivermectin-resistant parasites, supported by experimental data and detailed protocols for key assays.

The development of anthelmintic resistance is a critical challenge in both veterinary and human medicine. Ivermectin, a widely used broad-spectrum antiparasitic agent, has been instrumental in controlling numerous parasitic infections. However, its extensive use has led to the emergence of resistant parasite populations worldwide.[1][2] Moxidectin, another macrocyclic lactone, is often considered an alternative for controlling ivermectin-resistant nematodes.[3] Understanding the extent of cross-resistance between these two drugs is paramount for designing effective and sustainable parasite control strategies.

# Comparative Efficacy: Moxidectin vs. Ivermectin in Resistant Parasites

Studies across various parasite species consistently demonstrate that ivermectin-resistant parasites exhibit some level of cross-resistance to moxidectin.[4][5][6] However, the degree of



this cross-resistance varies, and moxidectin frequently remains more potent than ivermectin against these resistant strains.[6]

## **Gastrointestinal Nematodes of Sheep**

In sheep, gastrointestinal nematodes such as Haemonchus contortus, Teladorsagia circumcincta, and Trichostrongylus colubriformis have developed widespread resistance to ivermectin.

One study found that the dosage of moxidectin required to remove 95% of ivermectin-resistant T. circumcincta and T. colubriformis was 31 and 9 times larger, respectively, than for susceptible isolates.[4][5] For ivermectin, the required dosages were 23 and 6 times larger, respectively.[4] Despite the evidence of cross-resistance, another study on an ivermectin-resistant strain of H. contortus showed that moxidectin at the standard dose (0.2 mg/kg) achieved 99.9% efficacy, while ivermectin at twice the standard dose (0.4 mg/kg) only achieved 38.8% efficacy.[7]

A study on a multi-drug resistant isolate of H. contortus in France, however, showed a more pronounced cross-resistance, with a Faecal Egg Count Reduction Test (FECRT) revealing only 13% efficacy for moxidectin and 0% for ivermectin.[8] A subsequent controlled efficacy test in the same study showed a 90% reduction in T. circumcincta worm burdens with ivermectin and 85% with moxidectin.[8]



| Parasite<br>Species            | Host  | Ivermectin<br>Efficacy<br>(Resistant<br>Strain) | Moxidectin<br>Efficacy<br>(Resistant<br>Strain) | Reference |
|--------------------------------|-------|-------------------------------------------------|-------------------------------------------------|-----------|
| Haemonchus contortus           | Sheep | 38.8% (at 0.4<br>mg/kg)                         | 99.9% (at 0.2<br>mg/kg)                         | [7]       |
| Haemonchus contortus           | Sheep | 0% (FECRT)                                      | 13% (FECRT)                                     | [8]       |
| Teladorsagia<br>circumcincta   | Sheep | 90% (worm<br>burden<br>reduction)               | 85% (worm<br>burden<br>reduction)               | [8]       |
| Trichostrongylus colubriformis | Sheep | 100% (worm<br>burden<br>reduction)              | 99% (worm<br>burden<br>reduction)               | [8]       |

## **Heartworm in Dogs**

Resistance of Dirofilaria immitis, the canine heartworm, to macrocyclic lactones is a growing concern. Laboratory studies have consistently shown that moxidectin is more effective than other heartworm preventives against resistant strains of D. immitis.[9] A single oral dose of moxidectin (3  $\mu$ g/kg) was 100% effective against five susceptible heartworm isolates but showed reduced efficacy against four resistant isolates (19%, 54%, 62%, and 82%).[10] This demonstrates that while resistance to moxidectin exists, its efficacy can vary significantly between different resistant isolates.



| Parasite<br>Species                     | Host | Ivermectin<br>Efficacy<br>(Resistant<br>Strain) | Moxidectin<br>Efficacy<br>(Resistant<br>Strain) | Reference |
|-----------------------------------------|------|-------------------------------------------------|-------------------------------------------------|-----------|
| Dirofilaria immitis<br>(JYD-34 isolate) | Dog  | Not specified in this study                     | 19% (single oral dose)                          | [10]      |
| Dirofilaria immitis<br>(ZoeLA isolate)  | Dog  | Not specified in this study                     | 54% (single oral dose)                          | [10]      |
| Dirofilaria immitis<br>(AMAL isolate)   | Dog  | Not specified in this study                     | 62% (single oral dose)                          | [10]      |
| Dirofilaria immitis<br>(ZoeMO isolate)  | Dog  | Not specified in this study                     | 82% (single oral dose)                          | [10]      |

### Mites in Sheep

A study on the sheep scab mite, Psoroptes ovis, in Argentina identified in vitro resistance to ivermectin. The resistant mites also showed higher lethal concentrations (LC50) for moxidectin, suggesting the presence of cross-resistance.[11]

# **Mechanisms of Resistance and the Moxidectin Advantage**

The primary mechanism of action for both ivermectin and moxidectin involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death.[3][12] Resistance can arise from alterations in these target sites or, more commonly, through the increased activity of drug efflux pumps like P-glycoproteins (P-gps) and other ABC transporters.[12] These transporters actively pump the drugs out of the parasite's cells, reducing their effective concentration at the target site.

Moxidectin appears to be a poorer substrate for these efflux pumps compared to ivermectin.[9] This may explain why moxidectin often retains higher efficacy against ivermectin-resistant parasites. Additionally, moxidectin has a longer elimination half-life and greater tissue distribution compared to ivermectin, which may contribute to its sustained activity.[9][13]







Click to download full resolution via product page

Caption: Proposed mechanism of macrocyclic lactone action and resistance.

## **Experimental Protocols**

Accurate assessment of anthelmintic resistance is crucial for making informed treatment decisions. The following are standardized protocols for two key assays used in the cited studies.

## **Faecal Egg Count Reduction Test (FECRT)**

The FECRT is the most common method for detecting anthelmintic resistance in gastrointestinal nematodes in live animals.[8]





Click to download full resolution via product page

Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).

#### **Detailed Steps:**

- Animal Selection: Select a group of at least 10-15 animals with naturally acquired parasite infections.[14][15] Animals should not have been treated with an anthelmintic for a specified period (e.g., at least 6 weeks).[14]
- Pre-treatment Sampling: Collect individual faecal samples from each animal.[14]
- Faecal Egg Count (FEC): Determine the number of eggs per gram (EPG) of faeces for each sample using a standardized technique like the McMaster or Mini-FLOTAC method.[14]
- Group Allocation: Randomly allocate animals to a treatment group and an untreated control group.
- Treatment: Administer the anthelmintic to the treatment group according to the manufacturer's recommendations. The control group remains untreated.
- Post-treatment Sampling: After a specific interval (typically 14-17 days for ivermectin and 17-21 days for moxidectin), collect post-treatment faecal samples from all animals.[14]
- Post-treatment FEC: Perform FECs on the post-treatment samples.
- Calculation: Calculate the percentage reduction in the mean FEC for the treated group compared to the control group. Resistance is generally suspected if the reduction is less than 95%.[15][16]

## **Larval Development Assay (LDA)**







The LDA is an in vitro test used to determine the concentration of a drug required to inhibit the development of parasite eggs to third-stage larvae (L3).[17][18]

#### **Detailed Steps:**

- Egg Recovery: Recover parasite eggs from faecal samples of infected animals.
- Assay Setup: Dispense a known number of eggs (e.g., 60-80) into each well of a 96-well plate containing a growth medium.[17]
- Drug Dilution: Add serial dilutions of the anthelmintics to be tested to the wells. Include control wells with no drug.
- Incubation: Incubate the plates for approximately six days to allow larval development to the L3 stage in the control wells.[17][18]
- Larval Counting: Stop the development (e.g., with iodine solution) and count the number of eggs, first- and second-stage larvae (L1/L2), and third-stage larvae (L3) in each well.[18]
- Analysis: Calculate the drug concentration that inhibits 50% of the larvae from developing to the L3 stage (LD50).[18] A resistance ratio can be calculated by comparing the LD50 of a test isolate to that of a known susceptible isolate.[18]

### Conclusion

The available evidence strongly suggests that while cross-resistance between ivermectin and moxidectin is a real and significant issue, it is not absolute. Moxidectin often retains a therapeutic advantage over ivermectin against ivermectin-resistant strains of important parasites in livestock and companion animals. This is likely due to differences in their interaction with parasite efflux pumps and their pharmacokinetic properties. However, the presence of moxidectin resistance in some ivermectin-resistant populations underscores the importance of judicious use of all anthelmintics and the implementation of integrated parasite management strategies to preserve the efficacy of this valuable drug class. Regular monitoring of anthelmintic efficacy using standardized tests like the FECRT is essential for early detection of resistance and for guiding treatment decisions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. msd-animal-health.com [msd-animal-health.com]
- 2. Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin Wikipedia [en.wikipedia.org]
- 4. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes | Semantic Scholar [semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-resistance to moxidectin and ivermectin on a meat sheep farm in France PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ivermectin Resistance: Mechanisms & Impact Guide 2025 [buyivermectin12mgonline.com]
- 13. researchgate.net [researchgate.net]
- 14. combar-ca.eu [combar-ca.eu]
- 15. animalhealthireland.ie [animalhealthireland.ie]



- 16. scops.org.uk [scops.org.uk]
- 17. WO1995009246A1 Larval development assay Google Patents [patents.google.com]
- 18. WO1995009246A1 Larval development assay Google Patents [patents.google.com]
- To cite this document: BenchChem. [Cross-resistance studies of Moxidectin in Ivermectin-resistant parasite populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669850#cross-resistance-studies-of-moxidectin-in-ivermectin-resistant-parasite-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com